An In-depth Technical Guide to 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one: Structure, Properties, and Therapeutic Potential
Abstract
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one. While experimental data on this exact molecule is limited, this document synthesizes available information, draws logical inferences from structurally related compounds, and presents a scientific framework for its study and potential applications. We will delve into its chemical structure, predict its physicochemical properties, propose a viable synthetic pathway with a detailed experimental protocol, and explore its potential as a valuable building block in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the expansive therapeutic possibilities of novel pyrrolidinone derivatives.
Introduction: The Significance of the Pyrrolidinone Scaffold
The five-membered lactam ring of pyrrolidinone is a cornerstone in the development of a wide array of therapeutics.[3] Its structural rigidity, capacity for hydrogen bonding, and the ability to introduce diverse substituents at multiple positions make it an attractive starting point for designing molecules with specific biological targets.[1] From nootropics to anticancer agents, the pyrrolidinone core has demonstrated remarkable versatility.[4][5] The subject of this guide, 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one, combines this privileged scaffold with a phenyl group at the 1-position and a hydroxymethyl group at the 4-position. This unique combination of functional groups suggests potential for further chemical modification and exploration of its biological activity.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is characterized by a central pyrrolidin-2-one ring. A phenyl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is substituted at position 4.
Molecular Formula: C₁₁H₁₃NO₂[6]
Molecular Weight: 191.23 g/mol [7]
SMILES: C1C(CN(C1=O)C2=CC=CC=C2)CO[6]
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on its structure. These predictions are valuable for designing experimental conditions for its synthesis, purification, and biological evaluation.
| Property | Predicted Value | Source |
| Melting Point | While not experimentally determined for this specific compound, related structures like 1-phenyl-2-pyrrolidinone have a melting point of 67-69 °C. The presence of the polar hydroxymethyl group may increase the melting point due to enhanced intermolecular hydrogen bonding. | [8][9] |
| Boiling Point | High, likely above 300 °C at atmospheric pressure. The related 1-phenyl-2-pyrrolidinone has a boiling point of 123 °C at 0.2 mmHg. | [8] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is likely to be low to moderate due to the presence of the nonpolar phenyl group, although the hydroxymethyl group will contribute to some aqueous solubility. 1-phenyl-2-pyrrolidinone is soluble in chloroform and ethyl acetate, but insoluble in water. | [8] |
| LogP (Octanol-Water Partition Coefficient) | The predicted XlogP is 0.6, suggesting a relatively balanced lipophilicity. This is a favorable characteristic for potential drug candidates, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties. | [6] |
Synthesis of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one: A Proposed Pathway
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from itaconic acid and aniline.
Caption: Proposed synthetic workflow for 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a guideline based on similar reported procedures and requires optimization in a laboratory setting.[10]
Step 1: Synthesis of N-Phenylitaconimide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (1 equivalent) and aniline (1 equivalent) in a suitable solvent such as toluene.
-
Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Regioselective Reduction to 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one
The regioselective reduction of one carbonyl group in the presence of another is a critical step. The use of sodium borohydride in the presence of a Lewis acid like cerium(III) chloride has been shown to be effective for the regioselective reduction of maleimide derivatives, which are structurally similar to the itaconimide intermediate.[10]
-
Reaction Setup: Dissolve the N-phenylitaconimide (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Lewis Acid: Add cerium(III) chloride heptahydrate (1 equivalent) to the solution and stir for a few minutes until it dissolves.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1-2 equivalents) portion-wise to the cooled solution. It is crucial to maintain the low temperature to control the selectivity of the reduction.[11][12][13]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
To confirm the identity and purity of the synthesized 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one, a combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the phenyl protons, the methylene protons of the hydroxymethyl group, and the protons on the pyrrolidinone ring.
-
¹³C NMR will confirm the presence of the carbonyl carbon, the carbons of the phenyl ring, the carbon of the hydroxymethyl group, and the carbons of the pyrrolidinone ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl group (around 1680-1700 cm⁻¹) and a broad absorption for the hydroxyl group (around 3200-3500 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 192.10192.[6]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A suitable method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a UV detector.[14][15][16]
Potential Applications in Drug Discovery
The pyrrolidinone scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] The presence of the hydroxymethyl group in 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).
Potential as a CNS Agent
Many pyrrolidinone derivatives exhibit activity in the central nervous system (CNS). For instance, piracetam and its analogues are known for their nootropic effects. The phenyl group in the target molecule could facilitate crossing the blood-brain barrier. Further modifications of the hydroxymethyl group could lead to compounds with potential anticonvulsant, antidepressant, or neuroprotective properties.
Anticancer Potential
Recent studies have shown that some pyrrolidinone derivatives act as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy.[4][5] The core structure of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one could serve as a starting point for the design of novel anticancer agents.
Other Therapeutic Areas
The versatility of the pyrrolidinone scaffold extends to various other therapeutic areas, including anti-inflammatory, antibacterial, and antiviral applications.[17][18] The potential for derivatization of the title compound opens up possibilities for developing novel agents in these fields as well.
Conclusion and Future Directions
4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a promising, yet underexplored, molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and potential applications. The key to unlocking its full potential lies in its synthesis and subsequent biological evaluation.
Future research should focus on:
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Optimizing the proposed synthetic protocol to achieve high yields and purity.
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Thorough analytical characterization of the synthesized compound to confirm its structure and properties.
-
A comprehensive biological screening program to evaluate its activity in various therapeutic areas, particularly CNS disorders and oncology.
-
Derivatization of the hydroxymethyl group to build a library of related compounds for SAR studies.
By systematically exploring the chemistry and biology of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one, the scientific community can potentially uncover new and effective therapeutic agents.
References
- Regioselective reduction of maleimide and citraconimide derivatives: general preparation of 5-hydroxy-1,5-dihydropyrrol. RSC Publishing. (2002).
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
- 1-Phenyl-2-pyrrolidinone. ChemicalBook. (2026).
- 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one. PubChem.
- 1-Phenyl-2-pyrrolidinone: A Versatile Pharmaceutical Intermedi
- 1-Phenylpyrrolidin-2-one. PubChem.
- Process for the preparation of 4-hydroxy-pyrrolidin-2-one derivatives.
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same.
- Design, synthesis and biological evaluation of novel pyrrolidone-based derivatives as potent p53-MDM2 inhibitors. PubMed. (2021).
- 1-Phenyl-2-pyrrolidinone 99 4641-57-0. Sigma-Aldrich.
- Synthetic method of 4-phenyl-2-pyrrolidone.
- Reduction using sodium borohyride?
- Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction. PubMed. (2012).
- 4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one. Sigma-Aldrich.
- Method of purifying 4-hydroxy-2-pyrrolidione.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. (2020).
- Sodium borohydride, Sodium tetrahydrobor
- 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Apollo Scientific.
- Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011).
- Synthetic method for 4-phenyl-2-pyrrolidone.
- 1-Phenyl-2-pyrrolidinone. Santa Cruz Biotechnology.
- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
- 2-Pyrrolidinone, 1-phenyl-. NIST WebBook.
- The Role of Sodium Borohydride in Reductive Amination.
- 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Sigma-Aldrich.
- 4-Phenyl-2-pyrrolidinone(1198-97-6) MS spectrum. ChemicalBook.
- 1-phenylpyrrolidin-2-one (C10H11NO). PubChem.
- View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Deriv
- Theoretical and experimental investigation of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: synthesis, spectroscopic (FTIR, UV, NMR) studies, and NLO analysis. Journal of Structural Chemistry. (2020).
- An Overview on Chemistry and Biological Importance of Pyrrolidinone.
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. (2022).
- Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflamm
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023).
- HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrrolidone-based derivatives as potent p53-MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. 4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-Phenyl-2-pyrrolidinone | 4641-57-0 [chemicalbook.com]
- 9. 1-苯基-2-吡咯烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Regioselective reduction of maleimide and citraconimide derivatives: general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 14. uvadoc.uva.es [uvadoc.uva.es]
- 15. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 16. fda.gov [fda.gov]
- 17. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
